molecular formula C12H14ClNO4 B14582929 3-[(Butoxycarbonyl)amino]phenyl carbonochloridate CAS No. 61147-53-3

3-[(Butoxycarbonyl)amino]phenyl carbonochloridate

Cat. No.: B14582929
CAS No.: 61147-53-3
M. Wt: 271.69 g/mol
InChI Key: HHRMFGFZHQGOGX-UHFFFAOYSA-N
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Description

3-[(Butoxycarbonyl)amino]phenyl carbonochloridate is a chemical compound used primarily in organic synthesis. It is known for its role as a protecting group for amines, which is essential in the synthesis of peptides and other complex organic molecules. The compound’s structure includes a butoxycarbonyl group attached to an amino phenyl carbonochloridate, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Butoxycarbonyl)amino]phenyl carbonochloridate typically involves the reaction of 3-amino phenyl carbonochloridate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(Butoxycarbonyl)amino]phenyl carbonochloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

3-[(Butoxycarbonyl)amino]phenyl carbonochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Butoxycarbonyl)amino]phenyl carbonochloridate involves the formation of a stable carbamate protecting group. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, resulting in the protected amine. The Boc group can be removed under acidic conditions, leading to the formation of the free amine and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for selective protection and deprotection of amines under mild conditions. This selectivity and stability make it a valuable reagent in complex synthetic processes.

Properties

CAS No.

61147-53-3

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

[3-(butoxycarbonylamino)phenyl] carbonochloridate

InChI

InChI=1S/C12H14ClNO4/c1-2-3-7-17-12(16)14-9-5-4-6-10(8-9)18-11(13)15/h4-6,8H,2-3,7H2,1H3,(H,14,16)

InChI Key

HHRMFGFZHQGOGX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC=C1)OC(=O)Cl

Origin of Product

United States

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